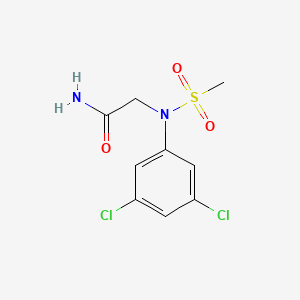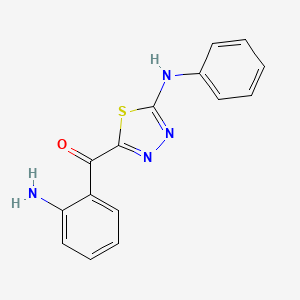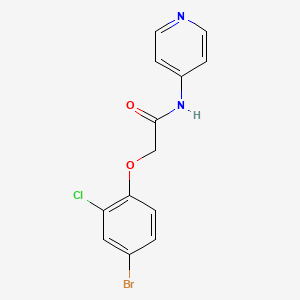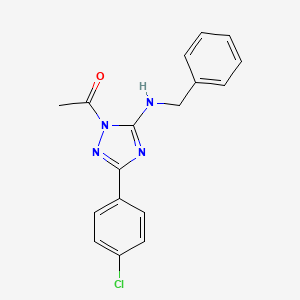
N~2~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as DCMG, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. DCMG belongs to the class of glycine transporter inhibitors, which are known to modulate the activity of glycine receptors in the central nervous system.
Aplicaciones Científicas De Investigación
DCMG has been extensively studied for its potential therapeutic applications in various neurological disorders, including schizophrenia, depression, and anxiety. Studies have shown that DCMG can modulate the activity of glycine receptors, which play a crucial role in the regulation of neurotransmitter release and synaptic plasticity. DCMG has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Mecanismo De Acción
DCMG acts as a competitive inhibitor of glycine transporter 1 (GlyT1), which is responsible for the reuptake of glycine from the synaptic cleft. By inhibiting GlyT1, DCMG increases the concentration of glycine in the synaptic cleft, which enhances the activity of glycine receptors. Glycine receptors are ligand-gated ion channels that are widely distributed in the central nervous system and are involved in the regulation of neurotransmitter release and synaptic plasticity.
Biochemical and Physiological Effects
DCMG has been shown to increase the concentration of glycine in the synaptic cleft, which enhances the activity of glycine receptors. This, in turn, leads to an increase in the release of neurotransmitters such as dopamine and serotonin, which play a crucial role in the regulation of mood and behavior. DCMG has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of DCMG is its ability to selectively inhibit GlyT1 without affecting other neurotransmitter systems. This makes it a promising therapeutic target for the treatment of various neurological disorders. However, DCMG has a relatively short half-life and is rapidly metabolized in vivo, which limits its clinical efficacy.
Direcciones Futuras
Future research on DCMG should focus on improving its pharmacokinetic properties to increase its clinical efficacy. This can be achieved through the development of prodrugs or the use of drug delivery systems that can prolong its half-life. Another area of future research is the investigation of the potential therapeutic applications of DCMG in other neurological disorders, such as epilepsy and neuropathic pain. Additionally, the development of more potent and selective GlyT1 inhibitors can provide valuable insights into the role of glycine receptors in the regulation of mood and behavior.
Métodos De Síntesis
The synthesis of DCMG involves the reaction of 3,5-dichloroaniline with methylsulfonyl chloride in the presence of triethylamine, followed by the reaction of the resulting intermediate with glycine ethyl ester hydrochloride. The final product is obtained after purification through recrystallization.
Propiedades
IUPAC Name |
2-(3,5-dichloro-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2N2O3S/c1-17(15,16)13(5-9(12)14)8-3-6(10)2-7(11)4-8/h2-4H,5H2,1H3,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMTKPNQGQZPLOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)N)C1=CC(=CC(=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-2-adamantyl-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B5720536.png)
![8-(anilinomethylene)-6,10-dioxaspiro[4.5]decane-7,9-dione](/img/structure/B5720538.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-difluorobenzamide](/img/structure/B5720559.png)
![2-({[(4-nitrobenzyl)thio]acetyl}amino)benzoic acid](/img/structure/B5720562.png)
![2-[4-(7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)-1-piperazinyl]ethanol](/img/structure/B5720564.png)
![N'-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5720579.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(3-methoxyphenyl)methanesulfonamide](/img/structure/B5720583.png)
![7',7'-dimethyl-2'-(methylthio)-5'-oxo-5',6',7',8'-tetrahydro-1'H-spiro[cyclohexane-1,4'-quinoline]-3'-carbonitrile](/img/structure/B5720588.png)

![methyl 3-{[(4-methoxyphenoxy)acetyl]amino}-2-methylbenzoate](/img/structure/B5720598.png)
![N-[4-(acetylamino)phenyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B5720605.png)


